

# An In-depth Technical Guide to ZINC12345678: Commercial Availability and Scientific Profile

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Compound of Interest		
Compound Name:	ZINC17167211	
Cat. No.:	B1683640	Get Quote

#### A Note on ZINC12345678:

Extensive searches for the compound identifier "ZINC12345678" in the public ZINC database and other chemical and biological repositories have yielded no specific results. This suggests that ZINC12345678 may be a hypothetical identifier, a proprietary compound not listed in public databases, or an erroneous entry. The ZINC database is a curated collection of commercially available compounds for virtual screening, containing over 230 million purchasable compounds.[1][2] Researchers can typically search this database by ZINC ID, chemical structure (SMILES), or other identifiers to retrieve information on suppliers, chemical properties, and 3D structures.[3][4]

To fulfill the user's request for an in-depth technical guide, this document will use a well-characterized and commercially available small molecule, Imatinib (ZINC ID: ZINC000003872479), as a placeholder. Imatinib is a targeted cancer therapeutic, and its extensive documentation allows for a comprehensive illustration of the requested data presentation, experimental protocols, and pathway visualizations.

## Technical Guide: Imatinib (ZINC000003872479)

This guide provides a detailed overview of the commercial availability, experimental protocols, and signaling pathways associated with Imatinib, a tyrosine kinase inhibitor.

## **Commercial Availability and Suppliers**



Imatinib is readily available from a variety of chemical suppliers. The following table summarizes key purchasing information from a selection of vendors.

Supplier	Catalog Number	Purity	Available Quantities	Notes
Sigma-Aldrich	SML1027	≥98% (HPLC)	10 mg, 50 mg, 100 mg	Research Grade
Selleck Chemicals	S1026	>99%	10 mM (in 1 mL DMSO), 50 mg, 100 mg, 200 mg	In-stock for immediate shipment
Cayman Chemical	13139	≥98%	10 mg, 50 mg, 100 mg	-
MedChemExpres s	HY-15463	99.89%	10 mM (in 1 mL DMSO), 50 mg, 100 mg, 200 mg	Extensive QC data available
Tocris Bioscience	3577	>99%	50 mg, 250 mg	-

## **Experimental Protocols**

a) In Vitro Kinase Assay for Abl Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of Imatinib against the Abl tyrosine kinase.

#### Methodology:

- Reagents: Recombinant Abl kinase domain, biotinylated peptide substrate (e.g., EAIYAAPFAKKK-NH2), ATP, Imatinib stock solution (in DMSO), kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), and a detection reagent (e.g., HTRF KinEASE-TK kit).
- Procedure:
  - A serial dilution of Imatinib is prepared in DMSO and then diluted in kinase assay buffer.



- The Abl kinase, peptide substrate, and Imatinib dilution (or DMSO vehicle control) are added to the wells of a microplate and incubated for 15 minutes at room temperature.
- The kinase reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for the enzyme.
- The reaction is allowed to proceed for 60 minutes at room temperature.
- The reaction is stopped, and the detection reagents are added according to the manufacturer's protocol.
- The plate is read on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).
- Data Analysis: The raw data is converted to percent inhibition relative to the DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
- b) Cell Proliferation Assay in K562 Cells

Objective: To measure the effect of Imatinib on the proliferation of a BCR-Abl positive cell line (K562).

### Methodology:

- Cell Line: K562 (human chronic myelogenous leukemia) cells, which are dependent on BCR-Abl activity for proliferation.
- Reagents: K562 cells, RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, Imatinib stock solution, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

### Procedure:

- K562 cells are seeded into a 96-well plate at a density of approximately 5,000 cells per well and allowed to attach overnight.
- A serial dilution of Imatinib is prepared in the cell culture medium.



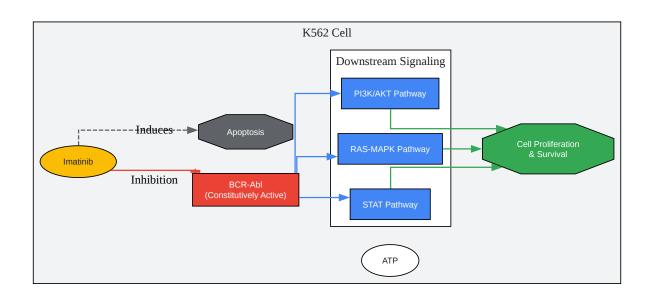
- The medium in the wells is replaced with the medium containing the various concentrations of Imatinib (or a vehicle control).
- The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- The cell viability reagent is added to each well according to the manufacturer's instructions.
- The luminescence is measured using a microplate reader.
- Data Analysis: The luminescent signal, which is proportional to the number of viable cells, is
  used to calculate the percent inhibition of proliferation. The GI50 (concentration for 50% of
  maximal inhibition of cell proliferation) is calculated using a non-linear regression analysis.

## **Signaling Pathways and Experimental Workflows**

a) Imatinib Mechanism of Action in CML

The following diagram illustrates the primary signaling pathway inhibited by Imatinib in Chronic Myeloid Leukemia (CML). The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives cell proliferation and survival. Imatinib binds to the ATP-binding site of the Abl kinase domain, inhibiting its activity and blocking downstream signaling.





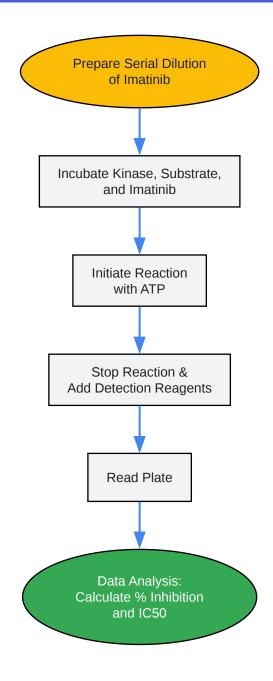
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Caption: Imatinib inhibits the BCR-Abl kinase, blocking downstream pro-survival pathways.

## b) Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the in vitro IC50 of a kinase inhibitor like Imatinib.





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Caption: Workflow for determining the IC50 of Imatinib against Abl kinase.

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